molecular formula C7H6F3NO2S B1397944 Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate CAS No. 900530-66-7

Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1397944
CAS RN: 900530-66-7
M. Wt: 225.19 g/mol
InChI Key: ITLCVRWHHVATKO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group (carboxylate), and a trifluoromethyl group. These groups can significantly influence the chemical behavior of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including oxidation, reduction, and coupling reactions . The thiazole ring can participate in electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and solubility .

Scientific Research Applications

Pharmaceutical Research

Trifluoromethyl groups are often incorporated into pharmaceutical compounds to enhance their metabolic stability and bioavailability. “Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate” could potentially be used as an intermediate in the synthesis of drugs targeting neurotransmitter receptors, such as CGRP receptor antagonists, which are involved in pain transmission and migraine pathophysiology .

Agricultural Chemistry

Compounds with trifluoromethyl groups, like the one you’re interested in, can serve as intermediates for synthesizing crop protection products. They may be used in developing pesticides or herbicides due to their potential biological activity against various pests and weeds .

Material Science

The trifluoromethyl group’s unique properties can be leveraged in material science for creating polymers with specific characteristics. “Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate” might be used in synthesizing poly(benzimidazole)s that contain trifluoromethyl substituents, which could result in materials with enhanced thermal stability and chemical resistance .

Environmental Science

Lastly, studying the environmental fate and breakdown of such compounds is crucial. They could be analyzed for their persistence in soil or water and their potential impact on ecosystems.

MDPI - FDA-Approved Trifluoromethyl Group JSTAGE - Synthesis and application of trifluoromethylpyridines Springer - Poly(benzimidazole)s containing trifluoromethyl substituents

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCVRWHHVATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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